3-[(3-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3,4-DIMETHYLPHENYL)AMINE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a sulfonyl group, and a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3,4-DIMETHYLPHENYL)AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: This can be achieved through a substitution reaction using chlorobenzene derivatives.
Final Coupling: The final step involves coupling the intermediate with 3,4-dimethylaniline under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3,4-DIMETHYLPHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Coupling Reactions: It can participate in coupling reactions with various nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3,4-DIMETHYLPHENYL)AMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3,4-DIMETHYLPHENYL)AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3,4-DIMETHYLPHENYL)AMINE can be compared with other similar compounds, such as:
N-{3-[(3-CHLOROPHENYL)SULFONYL]PYRIMIDIN-5-YL}-N-(3,4-DIMETHYLPHENYL)AMINE: This compound lacks the thieno[2,3-e][1,2,3]triazolo core, which may affect its biological activity and chemical properties.
N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(PHENYL)AMINE: This compound lacks the dimethyl groups on the phenyl ring, which may influence its reactivity and interactions with other molecules.
The uniqueness of N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3,4-DIMETHYLPHENYL)AMINE lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H16ClN5O2S2 |
---|---|
Molecular Weight |
470.0 g/mol |
IUPAC Name |
10-(3-chlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
InChI |
InChI=1S/C21H16ClN5O2S2/c1-12-6-7-15(10-13(12)2)23-19-18-17(8-9-30-18)27-20(24-19)21(25-26-27)31(28,29)16-5-3-4-14(22)11-16/h3-11H,1-2H3,(H,23,24) |
InChI Key |
SZCBHOPHBHLIDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl)C |
Origin of Product |
United States |
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